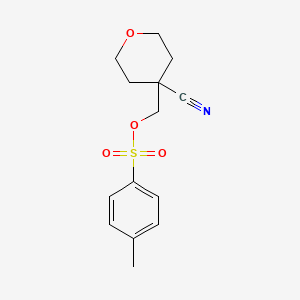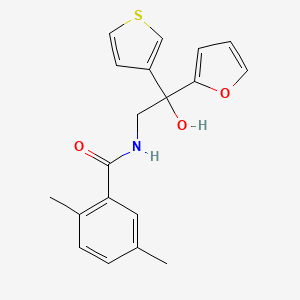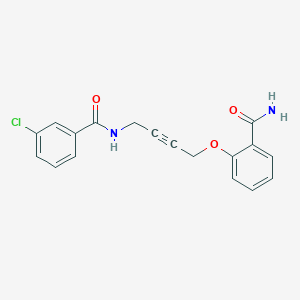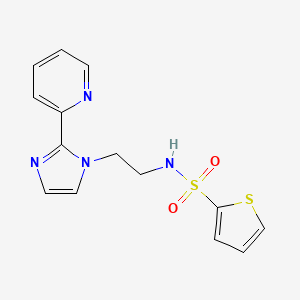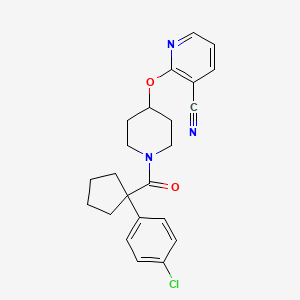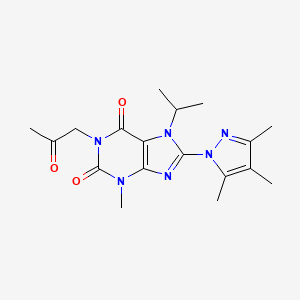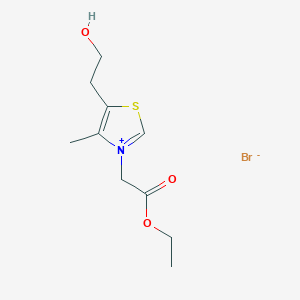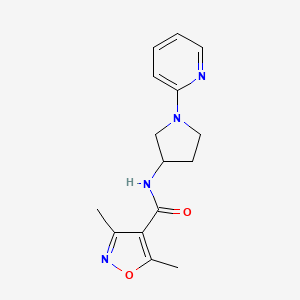![molecular formula C22H27FN2O3 B2981567 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone CAS No. 701216-98-0](/img/structure/B2981567.png)
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
Overview
Description
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone is a compound with a complex molecular structure that exhibits diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. A common route includes:
Synthesis of 4-(4-Fluorophenyl)-1-piperazine: This can be achieved through the reaction of 4-fluoroaniline with 1,4-dibromobutane in the presence of a base such as sodium carbonate.
Formation of the Hydroxypropoxy Intermediate: Reacting the 4-(4-fluorophenyl)-1-piperazine with glycidol under controlled conditions.
Final Assembly: The hydroxypropoxy intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield this compound.
Industrial Production Methods:
For large-scale production, the synthesis may be optimized to include:
Continuous flow reactions to enhance efficiency.
Catalysts to reduce reaction times and improve yield.
Use of environmentally friendly solvents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aromatic sites.
Reduction: The compound's carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and piperazine moieties allow for various substitution reactions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Employing halogenation reagents or nucleophilic substitution conditions.
Major Products:
From oxidation: Corresponding ketones or carboxylic acids.
From reduction: Corresponding alcohols.
From substitution: Varied substituted derivatives depending on the nature of the reagent used.
Scientific Research Applications
Chemistry:
The compound serves as an intermediate for synthesizing complex molecules, exploring reaction mechanisms, and developing new materials.
Biology:
It can be used in studying cellular mechanisms and interactions due to its potential biological activity, including receptor binding studies.
Medicine:
Investigated for potential therapeutic effects, such as targeting specific receptors or enzymes related to various diseases.
Industry:
Used in the development of specialty chemicals, agrochemicals, and potential pharmaceutical precursors.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as receptors or enzymes. For example, its structure allows it to bind to specific sites on biological macromolecules, potentially modulating their activity. The hydroxyl and piperazine moieties are crucial for these interactions, affecting cellular pathways and responses.
Comparison with Similar Compounds
1-[4-[3-[4-(4-Chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
1-[4-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
1-[4-[3-[4-(4-Methylphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
Each of these similar compounds has variations in the phenyl ring substituents, which affect their properties and applications. The unique fluorine substituent in the original compound provides specific chemical and biological properties that distinguish it from its analogs.
This was a lot! But we've covered a pretty broad spectrum of what 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone is and does. Fascinating stuff, right?
Properties
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTWOTUEQFPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)
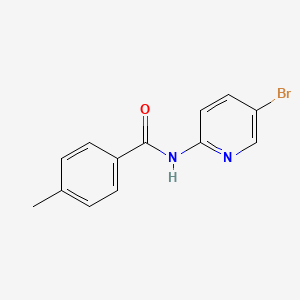
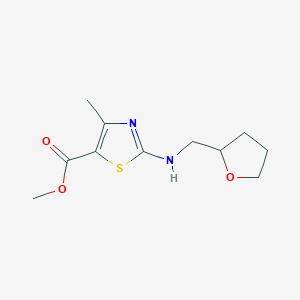
![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)
